molecular formula C12H11NO3 B11726583 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B11726583
M. Wt: 217.22 g/mol
InChI Key: INTANGYVJGGIGY-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide-based chemical reagent intended for research and development purposes. Compounds based on the 1H-pyrrole-2,5-dione (maleimide) scaffold are of significant interest in medicinal chemistry and materials science . In biomedical research, derivatives of 1H-pyrrole-2,5-dione have been investigated as potent cholesterol absorption inhibitors, demonstrating the ability to suppress the formation of macrophage-derived foam cells and mitigate inflammatory responses, which are key processes in atherosclerotic lesion development . These compounds have shown activity in reducing the secretion of inflammatory markers such as TNF-α and ROS in cell-based studies . In the field of materials science, such heterocyclic compounds serve as key precursors for the synthesis of functional polymers . They can be polymerized to form conjugated polymers with potential applications in electrochromic devices, chemical sensors, and organic electronics, where their electrical conductivity and optical properties can be tailored . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the safety data sheet for detailed hazard information.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H11NO3/c1-16-10-5-3-2-4-9(10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3

InChI Key

INTANGYVJGGIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Maleamic Acid

Maleic anhydride reacts with 2-methoxybenzylamine in dichloromethane (CH₂Cl₂) to form N-(2-methoxybenzyl)maleamic acid. The reaction is exothermic and typically completes within 2 hours at 0–25°C.

Reaction Conditions :

  • Molar Ratio : 1:1 maleic anhydride to amine.

  • Solvent : CH₂Cl₂ or diethyl ether.

  • Intermediate Isolation : The maleamic acid precipitates in ether and is filtered without purification.

Step 2: Cyclization to Maleimide

The maleamic acid undergoes cyclization in acetic anhydride with sodium acetate as a catalyst. Heating at 70°C for 15–20 hours drives dehydration, forming the maleimide ring.

Critical Parameters :

  • Catalyst Load : 10 mol% sodium acetate accelerates ring closure.

  • Purity : Crude products are recrystallized from ethanol/water mixtures, achieving >99% purity.

  • Yield : For N-(4-methoxybenzyl)maleimide (structural analog), yields reach 62%, suggesting comparable efficiency for the ortho-substituted derivative.

Solid Acid-Catalyzed Synthesis

A patent-pending method employs sulfonic acid-functionalized SBA-15 mesoporous silica as a heterogeneous catalyst for maleimide synthesis. While originally developed for N-(p-methoxyphenyl)maleimide, this approach is theoretically applicable to N-benzyl derivatives.

Protocol Adaptation :

  • Reagents : Maleic anhydride and 2-methoxybenzylamine are refluxed in toluene with sulfonic acid phenyl SBA-15.

  • Dehydration : Azeotropic removal of water via Dean-Stark trap enhances imidization.

  • Catalyst Recovery : Hot filtration separates the reusable catalyst, reducing waste.

Advantages :

  • Eco-Friendly : Avoids corrosive acids (e.g., H₂SO₄), aligning with green chemistry principles.

  • Scalability : Achieves 84% yield and >99% purity for para-substituted analogs.

Comparative Analysis of Methods

Parameter Mitsunobu Reaction Maleic Anhydride Route Solid Acid Catalysis
Starting Materials 2-Methoxybenzyl alcohol2-Methoxybenzylamine2-Methoxybenzylamine
Catalyst PPh₃/DEADSodium acetateSulfonic acid SBA-15
Reaction Time 12–24 hours18–24 hours2–6 hours
Yield ~70% (analog)62% (analog)84% (analog)
Purity >95%>99%>99%
Environmental Impact High (toxic reagents)Moderate (acetic anhydride)Low (reusable catalyst)

Key Observations :

  • The Mitsunobu method is ideal for alcohol substrates but requires expensive reagents.

  • Maleic anhydride cyclization offers high purity but involves multi-step isolation.

  • Solid acid catalysis balances efficiency and sustainability, though benzylamine compatibility requires validation.

Experimental Considerations

  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization resolves byproducts like unreacted maleic anhydride.

  • Analytical Validation : ¹H NMR (δ 6.67 ppm, HC=CH), ¹³C NMR (δ 170.5 ppm, C=O), and GC-MS confirm structure.

  • Steric Effects : The ortho-methoxy group may hinder reaction kinetics, necessitating extended reflux times .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce dihydropyrrole derivatives.

Scientific Research Applications

Pharmaceutical Research

1-[(2-Methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that derivatives of this compound could effectively target cancer cells while sparing normal cells .
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies. This property is particularly beneficial in preventing oxidative stress-related diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is utilized in synthesizing more complex pyrrole derivatives and other nitrogen-containing heterocycles. These derivatives have applications in drug discovery and materials science .
  • Reagent in Michael Additions : 1-[(2-Methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can act as a Michael acceptor in various reactions, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules .

Material Science

The compound has potential applications in developing advanced materials:

  • Polymer Chemistry : Due to its reactive nature, it can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating functionalized polymers for electronics and coatings .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Pharmaceutical ResearchAnticancer activity
Antioxidant properties
Organic SynthesisBuilding block for complex molecules
Reagent in Michael additions
Material SciencePolymer chemistry

Case Study 1: Anticancer Activity

A research study conducted by Marquez et al. (2015) evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The results indicated that 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione exhibited significant inhibition of cell growth in breast cancer cells compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Synthesis of Novel Pyrroles

In another study published by Cogswell et al., the authors explored the synthesis of novel pyrrole derivatives using 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione as a key intermediate. The resulting compounds showed promising biological activities, paving the way for new drug candidates.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The ortho-methoxy group in the target compound introduces steric hindrance and electronic effects distinct from meta or para isomers.

Physicochemical Properties

Property Target Compound 1-(4-Methoxyphenyl)-...dione 1-(3-Methoxyphenyl)-...dione
Molecular Weight 233.22 g/mol 203.19 g/mol 203.19 g/mol
Melting Point Not reported Not reported Not reported
Hazard Profile No data No data H301 (toxic if swallowed)
Applications Natural product (blueberries) Pharmaceutical intermediates Lab reagents

Notes:

  • The target compound’s higher molecular weight (vs. phenyl-substituted analogues) is due to the benzyl group.
  • Hazard data for the target compound is unavailable, but substituents like nitro or chloro groups (e.g., in ) increase toxicity .

Biological Activity

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 133137-34-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities related to anti-inflammatory and anticancer properties.

  • Molecular Formula : C12_{12}H11_{11}NO3_3
  • Molecular Weight : 217.22 g/mol
  • Structure : The compound features a pyrrole ring with a methoxyphenyl group attached, contributing to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-diones exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. The following sections detail specific findings related to the biological activity of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrrole derivatives through their ability to inhibit cyclooxygenase enzymes (COX). The compound was found to selectively inhibit COX-2 with a higher potency than COX-1. The IC50_{50} values for COX inhibition were reported as follows:

CompoundCOX-1 IC50_{50} (nM)COX-2 IC50_{50} (nM)Selectivity Index
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dioneData not availableData not availableData not available
MPO-0029 (related derivative)8.76.0>168

The results suggest that the compound may have significant potential as an anti-inflammatory agent by selectively targeting COX-2 pathways .

Anticancer Activity

The anticancer effects of pyrrole derivatives have been investigated using various cancer cell lines. In particular, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The following table summarizes the antiproliferative effects observed in different studies:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dioneMCF-7 (breast cancer)Data not availableInhibition of cell cycle progression
1H-pyrrole derivativesHepG2 (liver cancer)Data not availableInduction of apoptosis

In one study, compounds similar to 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione demonstrated significant cytotoxic effects against MCF-7 and HepG2 cancer cell lines when compared to conventional chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular docking studies suggest that the binding interactions between these compounds and their targets are crucial for their biological activity. For instance, docking analyses have indicated that the methoxy group plays a significant role in enhancing binding affinity to COX enzymes .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with pyrrole derivatives resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in modulating immune responses .

Case Study 2: Cytotoxicity Assessment

In vitro assessments indicated that while some derivatives exhibited low toxicity at therapeutic concentrations (10 µg/mL), higher concentrations (100 µg/mL) led to reduced cell viability. This highlights the importance of dosage in therapeutic applications .

Q & A

Basic: What are the primary synthetic routes for 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclization reactions. For example, related compounds like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione are synthesized via nucleophilic substitution or condensation of 2-methoxyphenyl precursors with diketones or anhydrides. Key steps include:

  • Cyclization : Using reagents such as acetic anhydride or base-assisted conditions (e.g., potassium carbonate in DMSO) to form the pyrrolidine-dione core .
  • Purification : Recrystallization from solvents like 2-propanol or ethanol to isolate the product .
  • Characterization :
    • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ring saturation .
    • TLC and FTIR : Monitor reaction progress and verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Basic: How do researchers confirm the purity and structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C13H13NO3) and detects isotopic patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar pyrrole-diones .
  • Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .

Advanced: What computational methods are used to study the electronic properties or reaction mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic transitions and optimizes ground-state geometries. For example, DFT studies on pyrrole derivatives correlate HOMO-LUMO gaps with reactivity .
  • In-Situ FTIR : Tracks intermediate formation during synthesis (e.g., imine/enamine intermediates in Paal-Knorr reactions) .
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility or crystallization behavior .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:
Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates by stabilizing intermediates .
  • Temperature Control : Maintaining 45–50°C minimizes side reactions (e.g., decomposition of methoxyphenyl groups) .
  • Catalysts : Base catalysts (e.g., K2CO3) improve nucleophilic substitution efficiency .
  • Workflow : Use design-of-experiments (DoE) software to screen parameters systematically .

Advanced: How do structural modifications at the methoxyphenyl group influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups : Halogens (e.g., Cl, Br) at the phenyl ring enhance enzyme inhibition by increasing electrophilicity .
    • Methoxy Positioning : 2-Methoxy substitution (vs. 4-methoxy) improves membrane permeability due to reduced steric hindrance .
  • Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to quantify effects .

Advanced: How can researchers resolve contradictions in reported synthetic pathways or polymorphic forms?

Methodological Answer:

  • Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms. For example, Sim et al. (2009) reported a polymorph of a related compound via alternative recrystallization solvents .
  • Mechanistic Replication : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Cross-Validation : Compare NMR and HRMS data across studies to detect overlooked intermediates or degradation products .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the dione ring .
  • Light Sensitivity : Protect from UV exposure (use amber vials) to avoid photodegradation of the methoxyphenyl group .

Advanced: What analytical strategies are employed to distinguish between dihydro-pyrrole-dione tautomers?

Methodological Answer:

  • Dynamic NMR : Detects tautomerization in solution by observing signal splitting at variable temperatures .
  • Isotopic Labeling : Introduce deuterium at labile positions (e.g., NH groups) to track tautomeric shifts via 2H NMR .
  • Computational Modeling : Predicts dominant tautomers using Boltzmann distribution calculations .

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